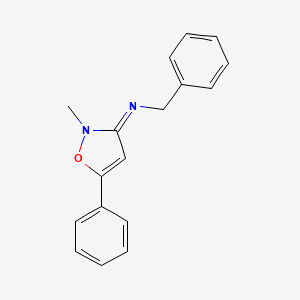
4-Methyl-3-phenyl-2,5-oxazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-phenyl-2,5-oxazolidinedione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is a derivative of oxazolidinedione, characterized by a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with phosgene or triphosgene in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures (around 50°C) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-phenyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating neurotransmitter activity or inhibiting specific enzymes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Oxazolidinedione: A simpler analog with similar structural features.
5,5-Dimethyl-2,4-oxazolidinedione: Another derivative with different substituents on the ring.
3-Methyl-2-oxazolidinone: A related compound with a different substitution pattern.
Uniqueness
4-Methyl-3-phenyl-2,5-oxazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
20241-60-5 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


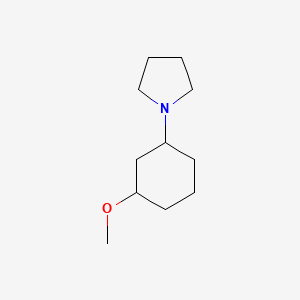
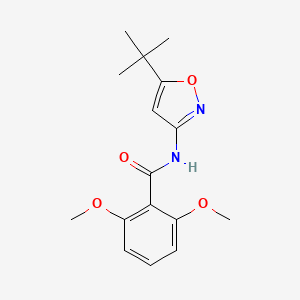
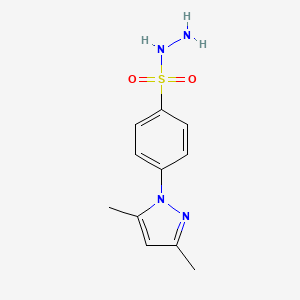



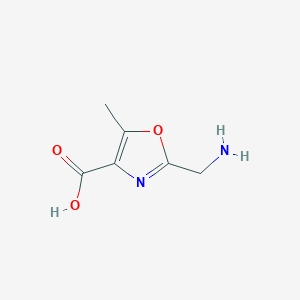
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
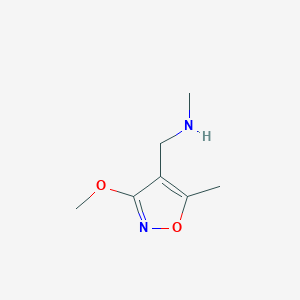


![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
